1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
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Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazolopyrimidine N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that it fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
89239-59-8 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-4-13-8-7(5(2)12-13)10-6(3)11-9(8)14/h4H2,1-3H3,(H,10,11,14) |
InChI Key |
KBICTPPJSYFIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(NC2=O)C |
Origin of Product |
United States |
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